molecular formula C15H21NO4 B2666761 (R)-3-(Cbz-amino)-5-methylhexanoic acid CAS No. 118247-77-1

(R)-3-(Cbz-amino)-5-methylhexanoic acid

Cat. No.: B2666761
CAS No.: 118247-77-1
M. Wt: 279.336
InChI Key: NXDHEHGNNDPBNL-CYBMUJFWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-3-(Cbz-amino)-5-methylhexanoic acid is a compound that features a Cbz-protected amino group. The Cbz (carbobenzyloxy) group is commonly used in organic synthesis to protect amino groups during chemical reactions. This compound is particularly significant in peptide synthesis and other organic synthesis applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(Cbz-amino)-5-methylhexanoic acid typically involves the protection of the amino group using the Cbz group. One common method is to react the amino acid with benzyl chloroformate (Cbz-Cl) in the presence of a base such as sodium bicarbonate. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions .

Industrial Production Methods

Industrial production of Cbz-protected amino acids often involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This includes the use of automated peptide synthesizers and large-scale reactors to handle the reagents and solvents efficiently.

Chemical Reactions Analysis

Types of Reactions

®-3-(Cbz-amino)-5-methylhexanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrogenation of the Cbz group yields the free amino acid, while nucleophilic substitution can introduce various functional groups at the amino position .

Scientific Research Applications

®-3-(Cbz-amino)-5-methylhexanoic acid is widely used in scientific research, particularly in:

    Chemistry: As a building block in peptide synthesis and other organic synthesis applications.

    Biology: In the study of enzyme-substrate interactions and protein modifications.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds.

    Industry: In the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of ®-3-(Cbz-amino)-5-methylhexanoic acid involves the protection of the amino group by the Cbz group, which prevents unwanted side reactions during synthesis. The Cbz group can be selectively removed under mild conditions, allowing for further functionalization of the amino group. This selective protection and deprotection mechanism is crucial in multi-step organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-3-(Cbz-amino)-5-methylhexanoic acid is unique due to the stability and ease of removal of the Cbz group under mild conditions. This makes it particularly useful in peptide synthesis where selective deprotection is required .

Properties

IUPAC Name

(3R)-5-methyl-3-(phenylmethoxycarbonylamino)hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4/c1-11(2)8-13(9-14(17)18)16-15(19)20-10-12-6-4-3-5-7-12/h3-7,11,13H,8-10H2,1-2H3,(H,16,19)(H,17,18)/t13-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXDHEHGNNDPBNL-CYBMUJFWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(CC(=O)O)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H](CC(=O)O)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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